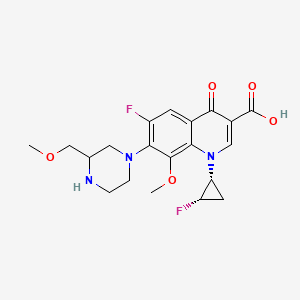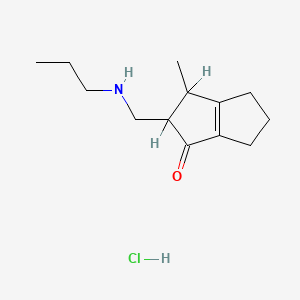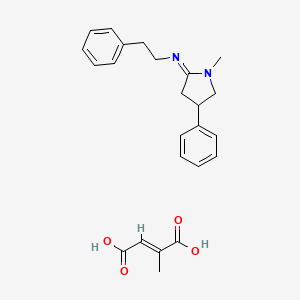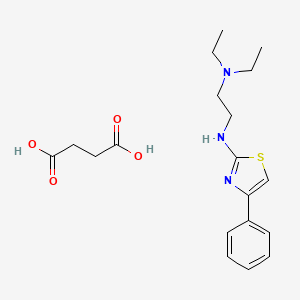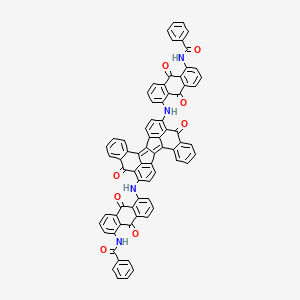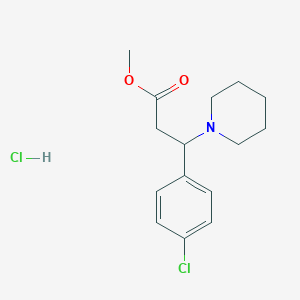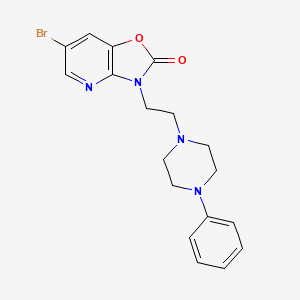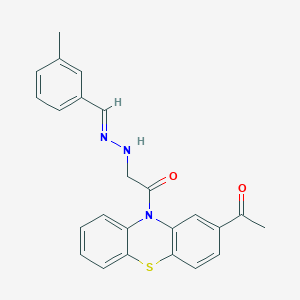
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-10-((((3-methylphenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This specific compound is characterized by its unique structure, which includes an acetyl group, a hydrazino linkage, and a phenothiazine core.
准备方法
合成路线和反应条件
2-乙酰基-10-((((3-甲基苯基)亚甲基)肼基)乙酰基)-10H-吩噻嗪的合成通常涉及多个步骤:
吩噻嗪核的形成: 吩噻嗪核可以通过二苯胺与硫的环化合成。
乙酰基的引入: 乙酰基是通过使用乙酸酐或乙酰氯在催化剂如吡啶的存在下进行乙酰化而引入的。
肼基连接的形成: 肼基连接是通过使乙酰化的吩噻嗪与水合肼反应而形成的。
与 3-甲基苯甲醛的缩合: 最后一步涉及在酸性条件下将肼基衍生物与 3-甲基苯甲醛缩合以形成所需的化合物。
工业生产方法
该化合物的工业生产可能会遵循类似的合成路线,但在更大规模上进行。优化反应条件,如温度、压力和溶剂选择,对于最大化产量和纯度至关重要。连续流动反应器和自动化合成平台可以用来提高效率和可扩展性。
化学反应分析
反应类型
2-乙酰基-10-((((3-甲基苯基)亚甲基)肼基)乙酰基)-10H-吩噻嗪可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原可以使用硼氢化钠或氢化铝锂等还原剂实现。
取代: 亲电和亲核取代反应可以在吩噻嗪核的不同位置发生。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠。
取代: 在催化剂如氯化铁(III)存在下,使用氯或溴进行卤化。
形成的主要产物
氧化: 形成亚砜或砜。
还原: 形成还原的吩噻嗪衍生物。
取代: 形成卤代吩噻嗪衍生物。
科学研究应用
2-乙酰基-10-((((3-甲基苯基)亚甲基)肼基)乙酰基)-10H-吩噻嗪在科学研究中有几种应用:
化学: 用作合成更复杂的有机分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业: 由于其发色团特性,在染料和颜料的开发中得到利用。
作用机制
2-乙酰基-10-((((3-甲基苯基)亚甲基)肼基)乙酰基)-10H-吩噻嗪的作用机制涉及其与各种分子靶点和途径的相互作用:
分子靶点: 该化合物可能会与酶、受体和 DNA 相互作用。
涉及的途径: 它可以调节与氧化应激、细胞凋亡和细胞增殖相关的信号通路。
相似化合物的比较
类似化合物
氯丙嗪: 另一种用作抗精神病药的吩噻嗪衍生物。
异丙嗪: 一种具有抗组胺特性的吩噻嗪衍生物。
硫利达嗪: 一种用于治疗精神分裂症的吩噻嗪衍生物。
独特性
2-乙酰基-10-((((3-甲基苯基)亚甲基)肼基)乙酰基)-10H-吩噻嗪的独特性在于其特定的结构特征,赋予了其独特的化学和生物学性质。其肼基连接和乙酰基使其与其他吩噻嗪衍生物有所区别,这可能会导致独特的药理作用和应用。
属性
CAS 编号 |
89258-11-7 |
|---|---|
分子式 |
C24H21N3O2S |
分子量 |
415.5 g/mol |
IUPAC 名称 |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C24H21N3O2S/c1-16-6-5-7-18(12-16)14-25-26-15-24(29)27-20-8-3-4-9-22(20)30-23-11-10-19(17(2)28)13-21(23)27/h3-14,26H,15H2,1-2H3/b25-14+ |
InChI 键 |
SPILZHPRHBDDTQ-AFUMVMLFSA-N |
手性 SMILES |
CC1=CC(=CC=C1)/C=N/NCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
规范 SMILES |
CC1=CC(=CC=C1)C=NNCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


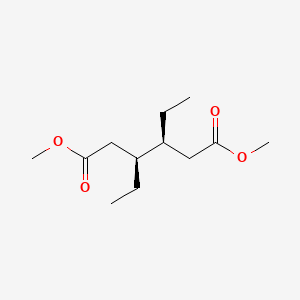
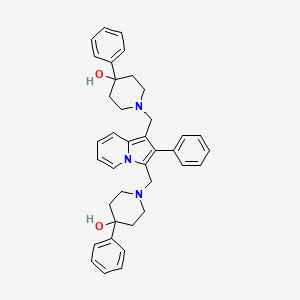
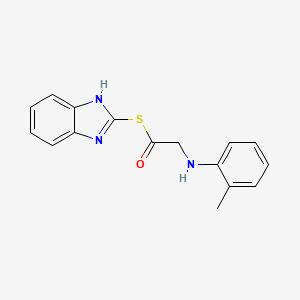
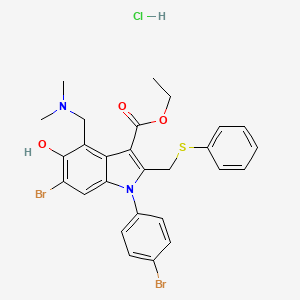
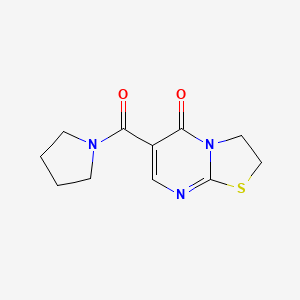
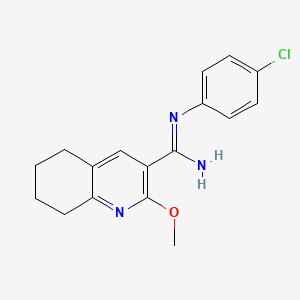
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
